molecular formula C21H32N2O3 B1327371 Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898762-73-7

Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1327371
CAS No.: 898762-73-7
M. Wt: 360.5 g/mol
InChI Key: AMCGQGJXLYGZBH-UHFFFAOYSA-N
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Description

Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a piperazine ring, making it a valuable candidate for various research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by esterification with ethyl heptanoate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolinone Derivatives: Known for their biological activities and used in pharmaceuticals.

    Indole Derivatives: Possess diverse biological activities and are used in medicinal chemistry.

    Piperazine Derivatives: Widely studied for their therapeutic potential.

Uniqueness

Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is unique due to its specific chemical structure, which combines a piperazine ring with an ethyl ester and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)12-6-4-5-11-20(24)19-10-8-7-9-18(19)17-23-15-13-22(2)14-16-23/h7-10H,3-6,11-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGQGJXLYGZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643910
Record name Ethyl 7-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-73-7
Record name Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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